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Compound of Interest
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Cat. No.: B1574644

For Researchers, Scientists, and Drug Development Professionals

Currently, direct clinical data comparing KHK2455 in combination with checkpoint inhibitors
versus monotherapy is not yet publicly available. A Phase 1 clinical trial (NCT03915405)
investigating KHK2455 in combination with the anti-PD-L1 checkpoint inhibitor avelumab in
patients with advanced bladder cancer is ongoing, but results have not been published.

This guide provides a comprehensive overview of KHK2455, the rationale for its combination
with checkpoint inhibitors, and the available clinical data from a first-in-human study of
KHK2455 as a monotherapy and in combination with the immunotherapeutic agent
mogamulizumab. This will serve as a reference until data from the combination trial with a
checkpoint inhibitor becomes available.

Understanding KHK2455 and its Mechanism of
Action

KHK2455 is an orally administered, potent, and selective small-molecule inhibitor of
Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the tryptophan catabolism
pathway and plays a significant role in creating an immunosuppressive tumor
microenvironment.

By inhibiting IDO1, KHK2455 is designed to:
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e Reduce Kynurenine Production: IDO1 metabolizes the essential amino acid tryptophan into
kynurenine. Elevated kynurenine levels in the tumor microenvironment suppress the function
of effector T cells and promote the activity of regulatory T cells (Tregs), which dampen the
anti-tumor immune response.

e Enhance Anti-Tumor Immunity: By blocking kynurenine production, KHK2455 is expected to
restore T cell function and enhance the body's ability to recognize and attack cancer cells.

Preclinical studies have shown that combining an IDOL1 inhibitor with a checkpoint inhibitor,
such as an anti-PD-1 or anti-PD-L1 antibody, can lead to a synergistic anti-tumor effect. The
rationale is that these two classes of drugs target distinct but complementary
immunosuppressive mechanisms.

KHK2455 Signaling Pathway

The following diagram illustrates the proposed mechanism of action of KHK2455 in the context
of the tumor microenvironment.
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KHK2455 inhibits the IDO1 enzyme, blocking tryptophan metabolism.
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Caption: KHK2455 inhibits the IDO1 enzyme, blocking tryptophan metabolism.
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Clinical Data: KHK2455 Monotherapy and in
Combination with Mogamulizumab

The first-in-human, Phase 1 clinical trial (NCT02867007) evaluated the safety, tolerability,
pharmacokinetics, and preliminary anti-tumor activity of KHK2455, both as a monotherapy and
in combination with mogamulizumab, an anti-CCR4 monoclonal antibody, in patients with
advanced solid tumors.[1][2]

Experimental Protocol: NCT02867007

This was a two-part, multicenter, open-label, dose-escalation, and cohort-expansion study.[3]

e Part 1 (Dose Escalation): Patients received KHK2455 orally once daily as a monotherapy
run-in for 28 days (Cycle 0). This was followed by KHK2455 in combination with
mogamulizumab administered intravenously. The primary objectives were to assess safety
and tolerability and to determine the maximum tolerated dose (MTD).

o Part 2 (Cohort Expansion): This part was designed to further evaluate the safety, tolerability,
and preliminary anti-tumor activity of the combination at the recommended dose in a specific

tumor type.
The study enrolled 36 patients with various advanced solid tumors.[1]

The following diagram outlines the experimental workflow of this clinical trial.

Assessments
Workflow of the first-in-human trial of KHK2455.

Anti-Tumor Activity
- (RECIST 1.1)
Patient Enrollment Treatment Cycles R
Patients with Cycle 0 (28 days) Cycle 1 onwards O Pharmacokinetics &
Advanced Solid Tumors KHK2455 Monotherapy KHK2455 + Mogamulizumab Pharmacodynamics

Y N

Safety & Tolerability

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1574644?utm_src=pdf-body
https://www.benchchem.com/product/b1574644?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40536766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12178318/
https://www.clinicaltrials.gov/study/NCT02867007
https://www.benchchem.com/product/b1574644?utm_src=pdf-body
https://www.benchchem.com/product/b1574644?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40536766/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow of the first-in-human trial of KHK2455.

Summary of Clinical Findings

The combination of KHK2455 with mogamulizumab was found to be safe and well-tolerated,
with manageable adverse events.[1][2] The study also demonstrated dose-dependent
suppression of IDO1 activity.[1]

Table 1: Safety and Tolerability of KHK2455 in Combination with Mogamulizumab

KHK2455 +

Adverse Event (AE) KHK2455 Monotherapy .
Mogamulizumab (Cycle 1

Category (Cycle 0) onwards)

o ] Maculopapular rash, thrush,
Not explicitly detailed for ) )
Most Frequent AEs (=10%) ] dysphagia, thrombotic event,
monotherapy in abstracts ]
tachycardia

Serious AEs related to Grade 3 gastrointestinal

) ) Nausea, drug eruption
KHK2455 necrosis (1 patient)

o L Grade 3 gastrointestinal ) o
Dose-Limiting Toxicities (DLTSs) ] ) None reported in combination
necrosis (1 patient at 100 mg)

Source: Data compiled from published abstracts and papers on NCT02867007.[4][5]

Table 2: Preliminary Anti-Tumor Activity of KHK2455 in Combination with Mogamulizumab
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Efficacy Endpoint Result

Best Overall Response 1 Partial Response (PR)

9 Stable Disease (SD)

Durable Disease Stabilization (=6 months) 6 patients

A durable partial response was observed in a
Noteworthy Response patient with advanced bevacizumab-resistant

glioblastoma.[1]

Source: Data compiled from published abstracts and papers on NCT02867007.[1][4]

It is important to note that the cohort expansion part of this trial was not initiated based on the

preliminary anti-tumor response.[1][2]

The Path Forward: KHK2455 in Combination with a
Checkpoint Inhibitor

The ongoing Phase 1 clinical trial, NCT03915405, is evaluating KHK2455 in combination with
avelumab, an anti-PD-L1 antibody, in adult subjects with locally advanced or metastatic

urothelial carcinoma.[6][7]

Table 3: Overview of the KHK2455 and Avelumab Combination Trial (NCT03915405)
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Trial Identifier NCT03915405

Phase Phase 1

] Two-part (dose-escalation, dose-expansion),
Study Design )
multicenter, open-label

Intervention KHK2455 (oral) + Avelumab (intravenous)

) ] Adult subjects with locally advanced or
Patient Population ] ] i
metastatic urothelial carcinoma

] o To characterize the safety and tolerability of the
Primary Objective o
combination

Status Terminated (according to some sources)

Source: ClinicalTrials.gov and other trial registries.[6][7]

The results of this study will be crucial in determining the potential of combining KHK2455 with
a checkpoint inhibitor.

Conclusion

KHK2455 is a promising IDO1 inhibitor with a well-defined mechanism of action aimed at
reversing tumor-induced immunosuppression. While clinical data on its combination with
checkpoint inhibitors is eagerly awaited, the initial findings from the study with mogamulizumab
suggest that KHK2455 can be safely combined with other immunotherapies and demonstrates
biological activity.

The scientific rationale for combining KHK2455 with checkpoint inhibitors is strong, based on
their complementary mechanisms of overcoming immune evasion by tumors. The results of the
NCT03915405 trial with avelumab will provide the first clinical evidence to support this
combination and will be of significant interest to the oncology research and drug development
community. Until then, the data from the KHK2455 and mogamulizumab combination study
provides valuable insights into the clinical development of this novel IDO1 inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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